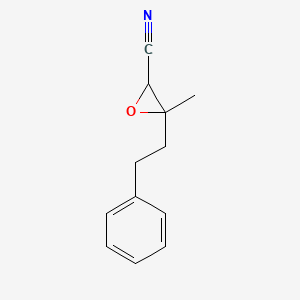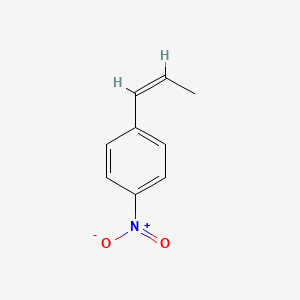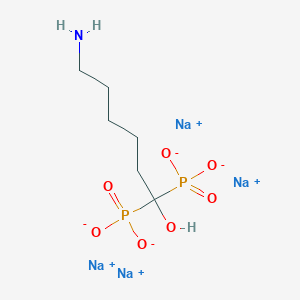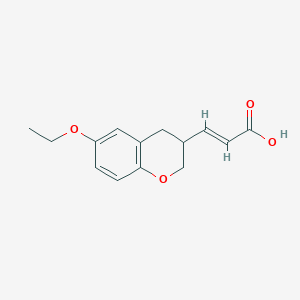
3-Methyl-3-(2-phenylethyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-phenylethyl)oxirane-2-carbonitrile typically involves the reaction of 2-phenylethyl bromide with 3-methyl-2-oxiranecarbonitrile under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2-phenylethyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or water can react with the oxirane ring under acidic or basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of β-hydroxypropyl derivatives
Scientific Research Applications
3-Methyl-3-(2-phenylethyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-phenylethyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of various products. The nitrile group can participate in reduction reactions to form primary amines .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-Methoxyphenyl)oxirane-2-carboxylate: Similar structure but with a methoxy group instead of a phenylethyl group.
Oxirane, 2-ethyl-3-methyl-: Similar oxirane structure but with different substituents.
Uniqueness
3-Methyl-3-(2-phenylethyl)oxirane-2-carbonitrile is unique due to its combination of the oxirane ring and the nitrile group, which imparts distinct reactivity and selectivity. This makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methyl-3-(2-phenylethyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-12(11(9-13)14-12)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
ZAYHPCRYVFLOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)






